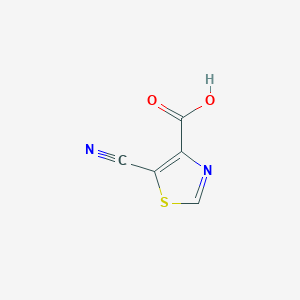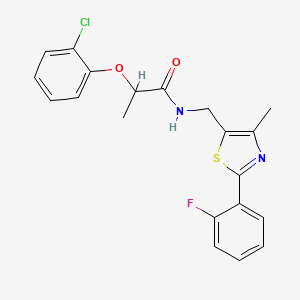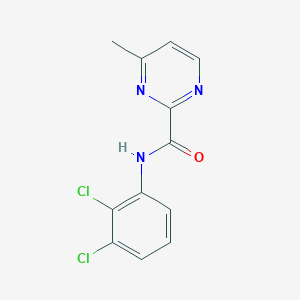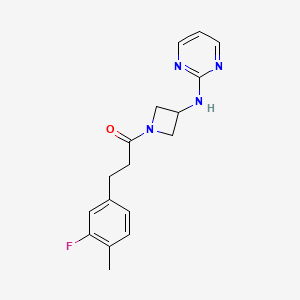
2-(3-Nitrophenyl)isoindoline
Vue d'ensemble
Description
2-(3-Nitrophenyl)isoindoline is an organic compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a nitrophenyl group attached to the isoindoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)isoindoline typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in a solvent such as toluene. The reaction mixture is refluxed for an extended period, usually around 24 hours, to ensure complete conversion. Thin layer chromatography (TLC) is often used to monitor the progress of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)isoindoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Palladium on charcoal and cyclohexene are commonly used for the reduction of the nitro group.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 2-(3-Aminophenyl)isoindoline.
Substitution: Depending on the substituents introduced, various substituted isoindoline derivatives can be obtained.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)isoindoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Its derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)isoindoline and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may act as inhibitors of enzymes or receptors, modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrophenyl)isoindoline
- 2-(2-Nitrophenyl)isoindoline
- 2-(3-Methoxyphenyl)isoindoline
Uniqueness
2-(3-Nitrophenyl)isoindoline is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The specific electronic and steric effects imparted by the 3-nitrophenyl group can result in distinct chemical and biological properties compared to its isomers and other similar compounds .
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-16(18)14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVGOAEWDYWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320021 | |
| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
359811-06-6 | |
| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2783284.png)




![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2783290.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2783291.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide](/img/structure/B2783295.png)


![3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2783299.png)
![4-(dimethylsulfamoyl)-N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783300.png)


